3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid

Description

The exact mass of the compound 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLRDVCKJXMASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-59-8 | |

| Record name | 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid

This guide provides a comprehensive technical overview of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, reactivity, and the broader context of its potential therapeutic applications, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of the Benzoxazolone Scaffold

This compound belongs to the benzoxazolone class of compounds. The benzoxazolone nucleus is a privileged scaffold in drug design, prized for its unique physicochemical characteristics. This includes a blend of lipophilic and hydrophilic features, weak acidity, and versatile sites for chemical modification on both the benzene and oxazolone rings.[1][2][3] These attributes facilitate favorable interactions with a wide array of biological targets, leading to a diverse pharmacological profile.[1][2][3] Consequently, benzoxazolone derivatives have been successfully developed into pharmaceuticals with applications as anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1][2][3] This guide focuses specifically on the propanoic acid derivative, exploring its distinct properties and potential as a key intermediate and pharmacophore.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence solubility, stability, formulation, and pharmacokinetic behavior.

Chemical Structure and Identifiers

The foundational identity of the molecule is defined by its structure and standardized nomenclature.

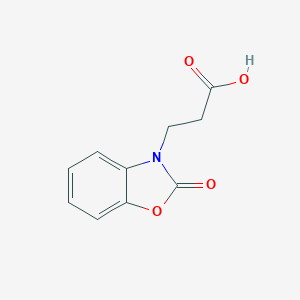

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound's molecular structure.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | PubChem[4] |

| CAS Number | 13610-59-8 | PubChem[4] |

| Molecular Formula | C₁₀H₉NO₄ | PubChem[4] |

| Molecular Weight | 207.18 g/mol | PubChem[4] |

| InChIKey | BMLRDVCKJXMASM-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O | PubChem[4] |

Physical and Computed Properties

Experimental data for physical properties like melting point and solubility are not widely published. However, computational models provide valuable estimates.

Table 2: Physical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 207.18 g/mol | PubChem[4] |

| XLogP3-AA | 0.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

| Topological Polar Surface Area | 66.8 Ų | PubChem[4] |

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established reactions of N-alkylation of heterocyclic systems, a probable and efficient synthetic route involves the reaction of 2-benzoxazolinone with a suitable three-carbon synthon. Two primary strategies are proposed:

-

N-Alkylation with a Halopropanoic Acid: Reaction of 2-benzoxazolinone with 3-chloropropanoic acid or 3-bromopropanoic acid in the presence of a base.

-

Michael Addition: Aza-Michael addition of 2-benzoxazolinone to acrylic acid or an acrylate ester followed by hydrolysis.

The N-alkylation approach is often preferred for its directness.

Diagram 2: Proposed Synthesis Workflow via N-Alkylation

A flowchart illustrating the proposed synthetic protocol.

Experimental Protocol: Synthesis via N-Alkylation (Proposed)

This protocol is a representative procedure based on standard N-alkylation methods for similar heterocyclic compounds. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

-

2-Benzoxazolinone

-

3-Chloropropanoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of 2-benzoxazolinone (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Add 3-chloropropanoic acid (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using a polar aprotic solvent like DMF is to solubilize the reactants and facilitate the SN2 reaction, while the base deprotonates the nitrogen of the benzoxazolinone, making it a more potent nucleophile.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form. This step is crucial to protonate the carboxylate salt formed under basic conditions, rendering the final product insoluble in water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

Spectroscopic and Analytical Characterization

Table 3: Predicted and Comparative Spectroscopic Data

| Technique | Predicted Key Features for the Acid | Comparative Data for Methyl Ester Derivative[5] |

| ¹H-NMR | - Aromatic protons (multiplet, ~7.1-7.4 ppm, 4H)- Triplet for N-CH₂ (~4.1 ppm, 2H)- Triplet for CH₂-COOH (~2.8 ppm, 2H)- Broad singlet for COOH proton (>10 ppm) | - Aromatic protons (multiplet, 7.12-7.32 ppm)- N-CH₂ (triplet, 4.06 ppm)- CH₂-CO (triplet, 2.80 ppm)- OCH₃ (singlet, 3.56 ppm) |

| ¹³C-NMR | - Carboxylic C=O (~173-175 ppm)- Lactam C=O (~154 ppm)- Aromatic carbons (~109-142 ppm)- N-CH₂ (~38 ppm)- CH₂-COOH (~32 ppm) | - Ester C=O (171.39 ppm)- Lactam C=O (153.64 ppm)- Aromatic carbons (109.50, 109.58, 122.13, 123.83, 130.95, 141.95 ppm)- N-CH₂ (38.16 ppm)- CH₂-CO (31.91 ppm)- OCH₃ (51.52 ppm) |

| FT-IR (cm⁻¹) | - Broad O-H stretch (carboxylic acid, ~2500-3300)- Carboxylic C=O stretch (~1700-1725)- Lactam C=O stretch (~1750-1770)- Aromatic C=C stretches (~1450-1600) | - Lactam C=O (1768 cm⁻¹)- Ester C=O (1734 cm⁻¹) |

Chemical Reactivity and Derivatization

The presence of both a carboxylic acid group and the benzoxazolone ring system endows this compound with versatile reactivity, making it a valuable building block for creating libraries of more complex molecules.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a multitude of standard organic transformations.

-

Esterification: The acid can be readily converted to its corresponding esters. A common method involves refluxing the acid in an alcohol (e.g., methanol) with a catalytic amount of strong acid, such as sulfuric acid.[5]

-

Amide Coupling: The acid can be coupled with various amines to form amides. This is typically achieved using standard coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine.[5]

-

Hydrazide Formation: The methyl ester of the acid can be treated with hydrazine hydrate in a suitable solvent like propan-2-ol under reflux to yield the corresponding propanehydrazide.[5] This hydrazide is a key intermediate for synthesizing hydrazones and other heterocyclic systems like pyrazoles.[5]

Diagram 3: Reactivity of the Carboxylic Acid Moiety

Key chemical transformations starting from the title compound.

Biological Activity and Therapeutic Potential

While specific bioactivity data for this compound is limited in public literature, the broader class of benzoxazolone derivatives exhibits a wide spectrum of pharmacological activities.[1][2][3] Derivatives synthesized from this acid have shown promising antibacterial properties.[5]

Studies on related structures suggest several potential mechanisms of action:

-

Enzyme Inhibition: The benzoxazolone scaffold is known to interact with the active sites of various enzymes. The specific nature of the propanoic acid side chain could confer selectivity for certain enzyme targets.

-

Receptor Antagonism/Agonism: The aromatic and heterocyclic portions of the molecule can engage in pi-stacking and hydrogen bonding interactions within receptor binding pockets.

-

Antimicrobial Action: Some benzoxazolone derivatives disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.[5] Research has demonstrated that derivatives of the title compound exhibit antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5]

The propanoic acid moiety provides a crucial handle for linking the benzoxazolone core to other pharmacophores or for optimizing pharmacokinetic properties, positioning this molecule as a key starting material in fragment-based drug discovery and lead optimization campaigns.

Safety and Handling

Based on aggregated data from suppliers, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] It is also reported to cause skin and serious eye irritation.[6] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound built upon the pharmacologically significant benzoxazolone scaffold. Its key value lies in its role as a versatile synthetic intermediate. The presence of a reactive carboxylic acid group allows for straightforward derivatization, enabling the exploration of structure-activity relationships in the development of new therapeutic agents. While further research is needed to fully elucidate the specific biological targets and pharmacological profile of the parent acid, its derivatives have already shown promise, particularly in the antibacterial field. This technical guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their drug discovery and development endeavors.

References

-

Jain, A., Sharma, R., & Kumar, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300107. [Link]

-

ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720147, this compound. Retrieved from [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2023). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(11), 4783. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H9NO4 | CID 720147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid and the Broader Class of N-Substituted Benzoxazolone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazolone Scaffold in Medicinal Chemistry

The benzoxazolone nucleus is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal framework for drug design.[1][2][3] This versatile core has been incorporated into a wide array of therapeutic agents with a diverse biological profile, including anticancer, analgesic, anti-inflammatory, and neuroprotective activities.[1][2][3][4][5]

This guide focuses on 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (CAS number 13610-59-8), a specific derivative of the benzoxazolone family. While detailed public information on this particular compound is limited, it serves as a representative example of N-substituted benzoxazolone carboxylic acids. A recent study has utilized this acid as a precursor for the synthesis of novel hydrazide derivatives, highlighting its utility as a building block in the development of new bioactive compounds.[6] Given the scarcity of specific data, this guide will also explore the broader class of N-substituted benzoxazolone carboxylic acids, providing a comprehensive overview of their synthesis, potential biological activities, and applications in drug discovery.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| CAS Number | 13610-59-8 | [7][8] |

| Molecular Formula | C10H9NO4 | [7][8] |

| Molecular Weight | 207.18 g/mol | [7][8] |

| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | [7] |

| Appearance | White to off-white solid | - |

| Purity | Typically ≥97% | [9] |

General Synthesis of N-Substituted Benzoxazolones

Step-by-Step Synthetic Protocol

-

Formation of the Benzoxazolone Core: The synthesis typically begins with the cyclization of an o-aminophenol with a carbonylating agent. A common and effective method involves the reaction of 2-aminophenol with urea at high temperatures.

-

N-Alkylation with a Propanoic Acid Moiety: The resulting benzoxazol-2(3H)-one can then be N-alkylated. For the synthesis of the target compound, this would involve a reaction with a 3-halopropanoic acid or its ester, such as ethyl 3-bromopropanoate, in the presence of a base.

-

Hydrolysis (if an ester was used): If an ester was used in the N-alkylation step, a final hydrolysis step is required to yield the desired carboxylic acid.

Illustrative Experimental Protocol:

Materials:

-

2-aminophenol

-

Urea

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Ethyl 3-bromopropanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Synthesis of Benzoxazol-2(3H)-one:

-

A mixture of 2-aminophenol (1 equivalent) and urea (1.2 equivalents) is heated at 150-160 °C for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the solid product is washed with water and recrystallized from ethanol to yield pure benzoxazol-2(3H)-one.

-

-

N-Alkylation:

-

To a solution of benzoxazol-2(3H)-one (1 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere.

-

The mixture is stirred for 30 minutes at room temperature, and then ethyl 3-bromopropanoate (1.2 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 12-18 hours.

-

The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

-

Hydrolysis:

-

The purified ethyl 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoate is dissolved in a mixture of THF and water.

-

Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.

-

Potential Biological Activities and Mechanisms of Action

The benzoxazolone scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[1][2][3][4][5] While the specific biological targets of this compound are not documented, we can infer potential activities based on the broader class of benzoxazolone derivatives.

Known Biological Activities of Benzoxazolone Derivatives:

-

Anticancer: Many benzoxazolone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3]

-

Anti-inflammatory and Analgesic: This class of compounds has been investigated for its potential to alleviate pain and inflammation.[1][2][3][5]

-

Antimicrobial: Benzoxazolone derivatives have shown activity against a range of bacteria and fungi.[5][10]

-

Neuroprotective: Some derivatives have been explored for their potential in treating neurodegenerative diseases.[1][2][3]

-

Enzyme Inhibition: The benzoxazolone core is present in inhibitors of various enzymes, including cholinesterases.[5]

The presence of a propanoic acid side chain introduces a carboxylic acid functional group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This group can participate in hydrogen bonding and ionic interactions with biological targets, potentially enhancing binding affinity and selectivity.

Illustrative Signaling Pathway

The anti-inflammatory effects of some bioactive compounds are mediated through the inhibition of the NF-κB signaling pathway. It is plausible that certain benzoxazolone derivatives could exert their anti-inflammatory effects by modulating this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by a benzoxazolone derivative.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of a compound like this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a selected cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Representative Biological Data for N-Substituted Benzoxazolone Derivatives

The following table summarizes some reported biological activities for various N-substituted benzoxazolone derivatives to provide context for the potential efficacy of this class of compounds.

| Compound Structure | Biological Activity | IC50 / MIC | Target | Reference |

| Various N-substituted 2-benzoxazolinones | Antibacterial | - | - | [5] |

| 3-piperidinyl-substituted 1,2-benzisoxazoles | Antipsychotic | - | - | [11] |

| 2,3-dihydro-3,8-diphenylbenzo[1][12]oxazines | CETP Inhibition | 26 nM | CETP | [13] |

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Antibacterial | 1.56-6.25 µg/mL | Bacteria | [14] |

Applications in Drug Discovery and Future Perspectives

The benzoxazolone core, particularly when N-substituted with a carboxylic acid moiety, represents a promising scaffold for the development of new therapeutic agents. The carboxylic acid group can be exploited to improve solubility, modulate cell permeability, and establish key interactions with biological targets.

Future research in this area could focus on:

-

Synthesis of a diverse library of N-substituted benzoxazolone carboxylic acids to explore the structure-activity relationship (SAR).

-

Screening against a wide range of biological targets to identify novel activities.

-

Lead optimization to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of the precise mechanisms of action for the most promising compounds.

References

-

Synthesis and biological profile of benzoxazolone derivatives. PubMed, 2023-06-28. [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega - ACS Publications, 2019-11-05. [Link]

-

Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)-ones and comparison of their base induced rearrangement. SciELO. [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. Semantic Scholar. [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed, 2024-10-21. [Link]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

-

This compound. PubChem. [Link]

-

Benzoxazolone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives. KTU ePubl. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH. [Link]

-

3-(1,3-Benzoxazol-2-yl)propanoic acid. PubChem. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. [Link]

-

Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. ResearchGate. [Link]

- US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.

- US4298742A - Esters of benzoxa(thia)zole-2-carboxylic acids.

- US8277807B2 - Pharmaceutical combinations.

-

Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. MDPI. [Link]

-

US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1][12][15]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.

- US7994185B2 - Benzene sulfonamide thiazole and oxazole compounds.

-

Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzo[1][12]oxazines as a novel class of potent cholesteryl ester transfer protein inhibitors. PubMed. [Link]

-

3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. PubChem. [Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]

- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives [epubl.ktu.edu]

- 7. This compound | C10H9NO4 | CID 720147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]

- 12. scielo.br [scielo.br]

- 13. Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzo[1,4]oxazines as a novel class of potent cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a two-stage process, beginning with the formation of the core heterocyclic structure, 2-benzoxazolone, followed by its N-alkylation via an aza-Michael addition. This document is intended to serve as a practical resource, offering not only detailed protocols but also insights into the underlying chemical principles and considerations for successful execution.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone nucleus is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1] Its unique structural and electronic properties, including its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, make it an ideal scaffold for drug design.[1] Derivatives of benzoxazolone have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, this compound, incorporates a carboxylic acid moiety, which can serve as a handle for further chemical modifications or to modulate the pharmacokinetic properties of potential drug candidates.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step sequence as illustrated below. The first step involves the cyclization of 2-aminophenol to form the 2-benzoxazolone ring system. The second step is the N-alkylation of 2-benzoxazolone with acrylic acid through an aza-Michael addition reaction.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2-Benzoxazolone

The formation of the 2-benzoxazolone core is a critical first step. Several methods exist for this transformation, with a common and practical approach being the reaction of 2-aminophenol with a carbonyl source, such as urea or phosgene derivatives.[3] The use of urea is often preferred due to its lower toxicity and cost-effectiveness.

Reaction Mechanism: Cyclization of 2-Aminophenol with Urea

The reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminophenol on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia. This process is typically facilitated by heating.

Caption: Simplified reaction mechanism for 2-benzoxazolone synthesis.

Experimental Protocol: Synthesis of 2-Benzoxazolone

This protocol is based on established methods for the synthesis of 2-benzoxazolone from 2-aminophenol and urea.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2-Aminophenol | 109.13 | 10.91 | 100 |

| Urea | 60.06 | 12.01 | 200 |

Procedure:

-

Combine 2-aminophenol and urea in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath at 150-160 °C for 4-6 hours. The reaction mixture will melt and then solidify as the reaction progresses. Ammonia gas will be evolved.

-

Allow the reaction mixture to cool to room temperature.

-

Recrystallize the solid product from water or a water-ethanol mixture to afford pure 2-benzoxazolone as a white crystalline solid.

Part 2: Synthesis of this compound

The final step in the synthesis is the N-alkylation of 2-benzoxazolone. This is achieved through an aza-Michael addition reaction with acrylic acid. The nitrogen atom of the benzoxazolone ring acts as the nucleophile, attacking the electron-deficient β-carbon of the acrylic acid.[4][5]

Reaction Mechanism: Aza-Michael Addition

The aza-Michael addition is a conjugate addition reaction of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[4] The reaction can be catalyzed by a base, which deprotonates the benzoxazolone nitrogen, increasing its nucleophilicity.

Caption: Mechanism of the aza-Michael addition.

Experimental Protocol: Aza-Michael Addition

This protocol is a representative procedure based on general methods for aza-Michael additions to acrylic acid.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2-Benzoxazolone | 135.12 | 1.35 | 10 |

| Acrylic Acid | 72.06 | 0.86 | 12 |

| Triethylamine | 101.19 | 0.10 | 1 |

| Ethanol | - | 20 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2-benzoxazolone in ethanol.

-

Add acrylic acid and a catalytic amount of triethylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄ | [8] |

| Molar Mass | 207.18 g/mol | [8] |

| CAS Number | 13610-59-8 | [8] |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazolone ring, typically in the range of δ 7.0-7.5 ppm. Two triplets corresponding to the methylene protons of the propanoic acid chain are expected around δ 4.2 ppm (N-CH₂) and δ 2.8 ppm (CH₂-COOH). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The expected chemical shifts are based on data for a closely related propanehydrazide derivative.[9]

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carboxylic acid carbonyl carbon around δ 170-175 ppm and the benzoxazolone carbonyl carbon around δ 153 ppm.[9] Signals for the aromatic carbons will be observed in the δ 109-142 ppm region. The methylene carbons of the propanoic acid chain are expected at approximately δ 38 ppm (N-CH₂) and δ 34 ppm (CH₂-COOH).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹. The C=O stretch of the benzoxazolone lactam will appear at a higher wavenumber, typically around 1750-1770 cm⁻¹.

Safety Considerations

-

2-Aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing genetic defects.

-

Urea: Generally considered low hazard.

-

Acrylic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound is a straightforward and reproducible process for researchers in organic and medicinal chemistry. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can reliably produce this valuable compound for further investigation and application in drug discovery and materials science. The provided characterization data will serve as a benchmark for confirming the successful synthesis of the target molecule.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.

- Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. NIH.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and characterization of 2-benzoxazolone and its derivatives. Retrieved from [Link]

- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and.

- Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29–37.

- Verma, A., & Siddiqui, N. (2023).

-

ResearchGate. (n.d.). Synthesis and structural characterization of some 2(3H)-benzoxazolone derivatives. Retrieved from [Link]

- Digital Commons@Georgia Southern. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.

-

ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)

- Rauf, M. A., Ikram, M., & Rauf, N. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1).

- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.

- Gökhan-Kelekçi, N., Köksal, M., Al-Qaisi, J. A., Erdoğan, H., & Özalp, M. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 26(15), 4485.

- MDPI. (2023).

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

-

NIST. (n.d.). Propanoic acid, 2-oxo-. Retrieved from [Link]

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.

- Beilstein Journals. (2022).

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC.

- ResearchGate. (n.d.).

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 5. researchgate.net [researchgate.net]

- 6. Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C10H9NO4 | CID 720147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzoxazol-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique physicochemical properties and synthetic tractability make it an attractive starting point for drug design. This technical guide provides an in-depth exploration of the synthesis of a key derivative class: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acids. We will dissect the strategic construction of the benzoxazolone core, detail the critical N-alkylation step to introduce the propanoic acid sidechain, and explore subsequent derivatization pathways. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the causal relationships between reaction conditions and outcomes, equipping researchers with the knowledge to confidently synthesize and expand upon this valuable chemical series.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone ring system is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The scaffold's planarity, combined with the hydrogen bond accepting capabilities of the lactam carbonyl and the potential for diverse substitutions on the aromatic ring, allows for fine-tuning of molecular interactions with biological targets.[1]

The introduction of a propanoic acid moiety at the N-3 position adds a crucial acidic functional group. This group can serve as a handle for further derivatization (e.g., amides, esters), act as a key pharmacophoric element for target binding (e.g., mimicking a carboxylate-bearing natural ligand), or improve the pharmacokinetic properties of the molecule, such as aqueous solubility. Consequently, the synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (PubChem CID: 720147) is a foundational starting point for many medicinal chemistry programs.[3]

Overall Synthetic Strategy: A Retrosynthetic Approach

A logical approach to the synthesis begins with a retrosynthetic analysis of the target molecule. This process deconstructs the molecule into simpler, readily available precursors.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary transformations:

-

N-Alkylation: The disconnection of the nitrogen-carbon bond between the benzoxazolone ring and the propanoic acid side chain.

-

Cyclization: The formation of the benzoxazolone core itself, which logically points back to a 2-aminophenol precursor.

Following this logic, our forward synthesis will first focus on constructing the 1,3-benzoxazol-2(3H)-one core, followed by its selective N-alkylation.

Synthesis of the 1,3-Benzoxazol-2-one Core

The most common and efficient method for constructing the benzoxazolone ring is the cyclization of 2-aminophenol with a suitable one-carbon carbonyl source.[4][5] While historically phosgene was used, modern, safer alternatives are highly preferred.

Rationale for Reagent Selection:

-

2-Aminophenol: The foundational building block containing the requisite ortho-amino and hydroxyl groups for cyclization.

-

Carbonyl Source: Reagents like carbonyldiimidazole (CDI), urea, or diethyl carbonate are excellent, safer alternatives to phosgene. CDI is often preferred for its high reactivity and clean reaction profile, yielding imidazole and CO2 as byproducts. Urea is an economical, though often higher-temperature, alternative.

Protocol 3.1: Synthesis of 1,3-Benzoxazol-2(3H)-one from 2-Aminophenol and Urea

This protocol represents a cost-effective and straightforward method for producing the core scaffold.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq.) and urea (1.5-2.0 eq.).

-

Reaction: Heat the mixture to 140-160 °C. The mixture will melt, and ammonia gas will evolve. Note: This step should be performed in a well-ventilated fume hood.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the consumption of 2-aminophenol is complete (typically 3-5 hours).

-

Work-up: Allow the reaction mixture to cool to approximately 80-90 °C, at which point it will solidify. Add hot water to the flask and break up the solid.

-

Purification: Filter the crude solid, wash thoroughly with cold water, and then recrystallize from ethanol or an ethanol/water mixture to yield pure 1,3-benzoxazol-2(3H)-one as a white crystalline solid.

Key Step: N-Alkylation with a Propanoic Acid Moiety

With the benzoxazolone core in hand, the next critical step is the introduction of the 3-propanoic acid side chain. The nitrogen atom of the benzoxazolone is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic anion, which then reacts with an appropriate electrophile. The most direct method is via a Michael addition to an acrylate.

Causality Behind Experimental Choices:

-

Electrophile: Ethyl acrylate is a common choice. It is an α,β-unsaturated ester that acts as an excellent Michael acceptor. The resulting ethyl ester can be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid. Using acrylic acid directly is also possible but can be more challenging due to competing acid-base reactions.

-

Base: A non-nucleophilic base is required to deprotonate the benzoxazolone nitrogen without reacting with the acrylate electrophile. While strong bases like sodium hydride (NaH) can be used, milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even potassium carbonate in a polar aprotic solvent can be effective and safer to handle.[6]

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base but do not interfere with the nucleophilic attack.

Protocol 4.1: Michael Addition of 1,3-Benzoxazol-2(3H)-one to Ethyl Acrylate

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-benzoxazol-2(3H)-one (1.0 eq.) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear as the sodium salt forms.

-

Addition: Add ethyl acrylate (1.2 eq.) dropwise via syringe, keeping the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude ethyl 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoate can be purified by column chromatography on silica gel.

Protocol 4.2: Saponification to the Carboxylic Acid

-

Setup: Dissolve the purified ethyl ester from Protocol 4.1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.

-

Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate of the desired product will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Synthesis of Derivatives

The core molecule is a versatile platform for creating a library of derivatives for structure-activity relationship (SAR) studies.

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H9NO4 | CID 720147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

The Benzoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Diverse Biological Activities of Benzoxazole Derivatives

Abstract

Benzoxazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of pharmacological activities that have captured the attention of medicinal chemists for decades.[1][2][3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological profile of benzoxazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will dissect the core chemical features that impart such diverse therapeutic potential, from anticancer and antimicrobial to anti-inflammatory and anticonvulsant effects. This document moves beyond a simple enumeration of activities, delving into the causal relationships between molecular structure and biological function, providing detailed experimental frameworks, and visualizing the complex signaling pathways influenced by these versatile compounds. Our objective is to furnish a comprehensive resource that not only informs but also inspires innovative approaches to the design and application of next-generation benzoxazole-based therapeutics.

Introduction: The Enduring Appeal of the Benzoxazole Scaffold

The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a deceptively simple structure that belies its profound impact on medicinal chemistry.[3][6] Its planar geometry and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrophobic benzene ring facilitate a variety of noncovalent interactions with biological macromolecules.[6] This inherent ability to interact with diverse biological targets has established the benzoxazole moiety as a "privileged scaffold" in drug design.[7] Furthermore, its structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, allows for facile interaction with the biopolymers of living systems, providing a basis for its wide-ranging biological effects.[8]

This guide will systematically explore the major therapeutic areas where benzoxazole derivatives have shown significant promise, elucidating their mechanisms of action and the structure-activity relationships (SAR) that govern their potency and selectivity.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The fight against cancer remains a primary focus of global health research, and benzoxazole derivatives have emerged as a significant class of anticancer agents.[1][2][4][9][10] Their cytotoxic effects are not mediated by a single mechanism but rather through a diverse array of interactions with key cellular targets involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Benzoxazole derivatives exert their anticancer effects by targeting various hallmarks of cancer:

-

Enzyme Inhibition: Many benzoxazole compounds function as potent inhibitors of kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis.[11][12] By blocking these signaling pathways, they can stifle tumor growth and spread. Molecular docking studies have also shown strong binding affinities of benzoxazoles toward Akt and nuclear factor kappa B (NF-κB) protein targets, which are linked to tumorigenesis.[13][14]

-

Induction of Apoptosis: A significant number of benzoxazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and increasing the levels of executioner caspases like caspase-3.[11][12]

-

DNA Interaction and Damage: Some derivatives can intercalate with DNA or inhibit enzymes like topoisomerase II, leading to DNA damage and cell cycle arrest.[11]

-

CYP1A1 Enzyme Induction: Certain benzoxazole derivatives, structurally similar to the anticancer agent Phortress, are believed to exert their effect through the induction of CYP1A1 enzymes.[15]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. SAR studies have revealed that the presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups at specific positions on the phenyl ring can significantly enhance cytotoxic activity.[13] For instance, the incorporation of a thiophene substituent has shown strong activity in Diffuse Large B-cell Lymphoma (DLBCL) cells.[13]

Tabulated Anticancer Activity Data

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-benzoxazole derivatives | DU145 (Prostate), MCF-7 (Breast) | Not specified | [1] |

| Benzoxazole-1,2,4-oxadiazole | A431, HT-29, MCF-7, A-549 | Potent activity observed | [1] |

| Benzoxazole-Combretastatin | A-549 (Lung), MCF-7 (Breast) | Potent activity, 8d more potent than standard | [16] |

| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivatives | Various | 6 (IC50 = 24.5 µM) showed best activity | [5] |

| Piperazine-substituted benzoxazoles | HT-29, MCF7, A549, HepG2, C6 | 3m and 3n showed significant activity | [15] |

| Thiophene-substituted benzoxazole | DLBCL cell models | Highest inhibitory activity | [13] |

| Novel Benzoxazole Derivatives | HepG2, MCF-7 | 12l (IC50 = 10.50 µM and 15.21 µM) | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental technique to assess the anticancer potential of novel benzoxazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: VEGFR-2 Inhibition Pathway

Caption: Inhibition of VEGFR-2 signaling by benzoxazole derivatives.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for new anti-infective drugs.[5][17][18][19][20]

Spectrum of Activity

-

Antibacterial: Benzoxazole derivatives have shown efficacy against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[5][18]

-

Antifungal: These compounds have also exhibited potent activity against various fungal strains, including Candida albicans and Aspergillus niger.[5][19][20] Some derivatives have shown strong inhibitory action against Candida krusei.[19]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of benzoxazoles are varied and can include:

-

Inhibition of Essential Enzymes: They can target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membranes: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to cell lysis.[19] In silico studies suggest that the antifungal activity of some derivatives may be due to the inhibition of HSP90 and aldehyde dehydrogenase.[19]

Tabulated Antimicrobial Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 (Benzoxazole derivative) | C. krusei | 15.6 | [19] |

| Compound 1 (Benzoxazole derivative) | C. albicans | 62.5 | [19] |

| Compound 1 (Benzoxazole derivative) | C. tropicalis | 125.0 | [19] |

| 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) | Various Fungi | GM of 36.2 | [20] |

| 2-(4-chlorophenyl)-1,3-benzoxazole (f) | Various Fungi | GM of 46.3 | [20] |

| Compound 10 | B. subtilis | 1.14 x 10⁻³ µM | [5] |

| Compound 24 | E. coli | 1.40 x 10⁻³ µM | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of an antimicrobial agent. The broth microdilution method is a standardized and widely used technique for this purpose.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the benzoxazole derivative in a 96-well microtiter plate containing broth.

-

Inoculate Wells: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the search for safer and more effective anti-inflammatory drugs is ongoing. Benzoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[21][22][23][24]

Mechanisms of Action

The anti-inflammatory effects of benzoxazole derivatives are thought to be mediated through the inhibition of key inflammatory enzymes, such as cyclooxygenase (COX), which are involved in the synthesis of prostaglandins.[24] Their analgesic effects have been demonstrated in various animal models, such as the acetic acid-induced writhing test.[21][23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Grouping: Divide rats into groups: control, standard (e.g., Diclofenac sodium), and test groups receiving different doses of the benzoxazole derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is a critical need.[25] Several benzoxazole derivatives have shown promising anticonvulsant activity in preclinical models.[25][26][27]

Mechanisms of Action

The anticonvulsant activity of some benzoxazole derivatives may be mediated through the GABAergic system.[26][27] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its function can suppress neuronal hyperexcitability. Docking studies have suggested that some compounds may bind to the benzodiazepine (BZD) binding site of the GABAA receptor.[27]

Preclinical Evaluation

The anticonvulsant potential of benzoxazole derivatives is typically evaluated using models such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test in mice.[26][27]

Other Notable Biological Activities

The versatility of the benzoxazole scaffold extends to other therapeutic areas:

-

Antiviral Activity: Certain flavonol derivatives containing a benzoxazole moiety have shown excellent antiviral activity against the tobacco mosaic virus (TMV).[28][29] The mechanism may involve binding to the TMV coat protein, thereby inhibiting viral assembly and replication.[28][29]

-

Melatonin Receptor Agonism: Some benzoxazole derivatives have been identified as agonists for melatonin receptors, suggesting potential applications in treating sleep disorders and other conditions regulated by melatonin.[30]

-

Anti-Psoriatic Activity: Benzoxazole derivatives have shown promise in reducing inflammatory and psoriatic symptoms in mouse models, potentially through their immunomodulatory effects on T-lymphocytes.[31]

Synthesis of Benzoxazole Derivatives: A General Overview

A common and versatile method for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[6][8][32]

General Synthetic Workflow

Caption: General synthesis of benzoxazole derivatives.

Various catalysts and reaction conditions can be employed, including the use of polyphosphoric acid (PPA) or microwave-assisted synthesis, which can offer advantages in terms of reaction time and yield.[3][32]

Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic accessibility of these compounds, ensures their continued relevance in medicinal chemistry. Future research will likely focus on the development of multi-target benzoxazole derivatives, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising preclinical findings into clinically effective drugs. The ongoing investigation into the structure-activity relationships of these compounds will undoubtedly lead to the design of more potent and selective agents with improved safety profiles.

References

- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-20.

- Vijayabaskaran, M., Iniyan, P. T., Ayaanand, R., Jeevika, S. V., & Kamaleshan, S. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2496-2503.

- Özdemir, A., Göktaş, O., & Tutar, A. (2007). Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. Biological and Pharmaceutical Bulletin, 30(1), 115-118.

- Spadoni, G., Balsamini, C., Diamantini, G., Di Giacomo, B., Tontini, A., & Tarzia, G. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3799-3802.

- Srinivasan, B., Raj, V. S., & Kumar, S. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.

- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-20.

- Unknown. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

- Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-127.

- ChemicalBook. (2022). Synthesis of Benzoxazoles.

- Wang, W., Zhang, L., Wang, Y., Li, Y., & Liu, Y. (2016). Synthesis and Anticonvulsant Activities of 4-(2-(Alkylthio) benzo [d] oxazol-5-yl)-2, 4-dihydro-3H-1, 2, 4-triazol-3-ones. Molecules, 21(10), 1354.

- Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

- El-Nima, E. I., Zubair, M. U., & Al-Badr, A. A. (1982). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial agents and chemotherapy, 21(4), 675-677.

- Kakkar, S., Kumar, S., Narasimhan, B., Lim, S. M., Ramasamy, K., Mani, V., & Shah, S. A. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-15.

- Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (1982). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial agents and chemotherapy, 21(4), 675-677.

- Wang, W., Zhang, L., Wang, Y., & Li, Y. (2019). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1, 2, 4-triazolone moiety. Medicinal Chemistry Research, 28(7), 1085-1094.

- Patil, M. L., Gaikwad, S. S., & Gaikwad, N. J. (2021). Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(4), 333-343.

- Kumar, A., Kumar, R., & Kumar, S. (2018). Synthesis and Anticonvulsant Activity of Some Novel Semicarbazone Containing Benzoxazole: Pharmacophore Model Study. Letters in Drug Design & Discovery, 15(6), 614-623.

- Li, M., Wang, Y., Chen, Y., Li, Y., Liu, Y., & Xue, W. (2024). Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. Molecular Diversity, 28(6), 3919-3935.

- de Oliveira, A. C., de Souza, T. B., de Oliveira, A. P., de Almeida, L. R., & de Oliveira, R. B. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Chemistry & Biodiversity, 22(8), e202403459.

- Al-Hussain, S. A., Al-Warthan, A. A., & Al-Showiman, S. S. (2020). Structure activity relationship of benzoxazole derivatives. Journal of Saudi Chemical Society, 24(11), 863-871.

- Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2 (3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of enzyme inhibition and medicinal chemistry, 24(1), 29-37.

- Aslan, S., Demirci, F., & Cantürk, H. Z. (2018). Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map. Farmacia, 66(5), 819-827.

- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-20.

- Li, M., Wang, Y., Chen, Y., Li, Y., Liu, Y., & Xue, W. (2024). Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. Molecular Diversity, 28(6), 3919-3935.

- Wang, C., Zhang, Y., Wang, Q., Li, Y., & Feng, B. (2019). Structure–activity relationships of benzoxazole derivatives. Journal of the Chinese Chemical Society, 66(11), 1251-1258.

- Al-Abdullah, E. S., Al-Ghamdi, S. A., & El-Sayed, M. A. A. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(19), 6523.

- Al-Hussain, S. A., Al-Warthan, A. A., & Al-Showiman, S. S. (2020). Structure activity relationship of the synthesized compounds. Journal of Saudi Chemical Society, 24(11), 863-871.

- Al-Hussain, S. A., Al-Warthan, A. A., & Al-Showiman, S. S. (2021). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Journal of Saudi Chemical Society, 25(1), 101168.

- Kumar, A., Kumar, R., & Kumar, S. (2025). Synthesis and molecular docking for anticonvulsant activity of some new benzoxazole derivatives. Indian Journal of Heterocyclic Chemistry, 35(02), 551.

- Al-Hussain, S. A., Al-Warthan, A. A., & Al-Showiman, S. S. (2021). Benzoxazole derivative with anticonvulsant activity. Journal of Saudi Chemical Society, 25(1), 101168.

- BenchChem. (2025).

- Srinivasan, B., Raj, V. S., & Kumar, S. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.

- Osmaniye, D., Korkut Çelikateş, B., Sağlık, B. N., Levent, S., Acar Çevik, U., Kaya Çavuşoğlu, B., ... & Kaplancıklı, Z. A. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European journal of medicinal chemistry, 210, 112979.

- Kumar, A., Kumar, R., & Kumar, S. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(15), 3381.

- Di Sarno, V., La Mura, M., & Marfe, G. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.

- Ask this paper. (2021). a-patent-review-on-the-current-developments-of-benzoxazoles-in-drug-discovery.

- Taghour, M. S., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., ... & Elkadya, H. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1278-1292.

- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-20.

- Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-127.

- Paget, C. J., Kisner, K., Stone, R. L., & DeLong, D. C. (1969). Antiviral agents. 1. Benzothiazole and benzoxazole analogs of 2-(. alpha.-hydroxybenzyl) benzimidazole. Journal of medicinal chemistry, 12(6), 1010-1015.

- Taghour, M. S., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., ... & Elkadya, H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 397-410.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of benzoxazole derivative (2015 onwards): a review [ouci.dntb.gov.ua]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. ajphs.com [ajphs.com]

- 10. [PDF] Anticancer activity of benzoxazole derivative (2015 onwards): a review | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journal.ijresm.com [journal.ijresm.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation | Semantic Scholar [semanticscholar.org]

- 30. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. tandfonline.com [tandfonline.com]

A Technical Guide to 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid: A Versatile Precursor in Medicinal Chemistry